molecular formula C8H8ClNO4S B1586670 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene CAS No. 74159-80-1

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Cat. No.: B1586670
CAS No.: 74159-80-1
M. Wt: 249.67 g/mol
InChI Key: VETAODCIKKRRTR-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethylsulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(ethylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The steps include chlorination to introduce the chlorine atom, sulfonation to add the ethylsulfonyl group, and finally nitration to introduce the nitro group. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-(Nucleophile)-4-(ethylsulfonyl)-2-nitrobenzene.

    Reduction: 1-Chloro-4-(ethylsulfonyl)-2-aminobenzene.

    Oxidation: this compound sulfone.

Scientific Research Applications

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethylsulfonyl group can interact with nucleophiles. These interactions can lead to various biochemical and chemical pathways, depending on the specific application and environment.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-Chloro-4-(ethylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Chloro-4-(ethylsulfonyl)-1-nitrobenzene: Positional isomer with different reactivity and properties.

Uniqueness

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ethylsulfonyl) groups makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-chloro-4-ethylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETAODCIKKRRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995598
Record name 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74159-80-1
Record name 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74159-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(ethylsulphonyl)-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074159801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(ethylsulphonyl)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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